2-amino-6-((1R,2R)-1,2,3-trihydroxypropyl)-7,8-dihydropteridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroneopterin is a pteridine derivative that plays a significant role in various biological processes. It is a reduced form of neopterin and is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for the production of neurotransmitters and nitric oxide. Dihydroneopterin is known for its antioxidant properties and is often studied in the context of immune response and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroneopterin can be synthesized through the reduction of neopterin. One common method involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an aqueous or alcoholic solution under mild conditions.
Industrial Production Methods
Industrial production of dihydroneopterin often involves the large-scale reduction of neopterin using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Dihydroneopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to neopterin by reactive oxygen species.
Reduction: Further reduction can lead to the formation of tetrahydrobiopterin.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hypochlorous acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products
Oxidation: Neopterin and other oxidized derivatives.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reaction conditions.
Scientific Research Applications
Dihydroneopterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in cellular immune response and as a marker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the production of diagnostic reagents and as an antioxidant in various formulations.
Mechanism of Action
Dihydroneopterin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates the activity of enzymes involved in the immune response, such as dihydroneopterin aldolase, which catalyzes its conversion to other biologically active pteridines. The molecular targets include various oxidative stress markers and immune cells like macrophages.
Comparison with Similar Compounds
Similar Compounds
Neopterin: An oxidized form of dihydroneopterin, used as a biomarker for immune activation.
Tetrahydrobiopterin: A fully reduced form, essential for neurotransmitter synthesis.
Dihydrobiopterin: Another reduced form involved in similar biochemical pathways.
Uniqueness
Dihydroneopterin is unique due to its intermediate oxidation state, allowing it to participate in both oxidative and reductive biochemical pathways. Its role as an antioxidant and its involvement in immune response make it distinct from its fully oxidized or reduced counterparts.
Properties
CAS No. |
1218-99-1 |
---|---|
Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6-/m1/s1 |
InChI Key |
YQIFAMYNGGOTFB-INEUFUBQSA-N |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@H]([C@@H](CO)O)O |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.